molecular formula C17H23N7O2 B6448195 1-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one CAS No. 2640969-95-3

1-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

Cat. No.: B6448195
CAS No.: 2640969-95-3
M. Wt: 357.4 g/mol
InChI Key: LODMKXACDJHXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2-dihydropyrazin-2-one core linked to a piperazine ring, which is further substituted with a 4-(morpholin-4-yl)pyrimidin-2-yl group. The morpholine and piperazine moieties are common in medicinal chemistry due to their ability to enhance solubility and modulate target binding via hydrogen bonding and hydrophobic interactions . Such structures are frequently explored as kinase inhibitors or GPCR modulators, given the prevalence of morpholine and piperazine in bioactive molecules .

Properties

IUPAC Name

1-methyl-3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2/c1-21-5-4-18-15(16(21)25)23-6-8-24(9-7-23)17-19-3-2-14(20-17)22-10-12-26-13-11-22/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODMKXACDJHXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs (morpholine, piperazine, pyrimidine, or pyrazinone cores).

Table 1: Structural and Functional Comparison

Compound Name/Identifier Core Structure Key Substituents/Modifications Potential Target/Application References
1-Methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one (Target Compound) 1,2-Dihydropyrazin-2-one Piperazine linked to 4-(morpholin-4-yl)pyrimidin-2-yl Kinase inhibition (inferred)
1-Methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one 1,2-Dihydropyrazin-2-one Morpholin-4-yl at pyrimidine position 6 (vs. 4 in target compound) Structural isomerism study
Risvodetinib (N-[4-methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl}amino)phenyl]-...) Pyrimidine Piperazine with 4-methyl group; pyridinyl and oxazolyl substituents Tyrosine kinase inhibitor
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Piperazinylmethyl and morpholinyl groups; methanesulfonyl substituent PI3K/mTOR pathway inhibition
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Pyrazole Piperazine linked to trifluoromethylphenyl; butanone chain with pyrazole GPCR modulation (e.g., serotonin receptors)
2-(Difluoromethyl)-1-(2-{4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl}-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-1H-benzimidazole Pyrazolo[1,5-a]pyrimidine Piperazine-carbonyl linker; difluoromethyl and morpholinyl groups Anticancer/kinase inhibition

Key Structural Differences and Implications

Positional Isomerism of Morpholinyl Group :
The target compound’s morpholinyl group at pyrimidine position 4 (vs. 6 in ’s analog) may alter binding affinity. For example, in kinase inhibitors, substituent positioning on pyrimidine can affect interactions with ATP-binding pockets .

Core Heterocycle Variations: Pyrazinone vs. Pyrazole vs. Pyrazinone: Compound 5 () replaces the pyrazinone with a pyrazole, which may enhance rigidity and affect target selectivity .

Piperazine Substituents: The target compound’s piperazine is unsubstituted, while risvodetinib () incorporates a 4-methyl group, which could enhance blood-brain barrier penetration. ’s thienopyrimidine derivative includes a methanesulfonyl-piperazine group, likely improving solubility and kinase binding .

Linker Modifications :

  • The pyrazolo[1,5-a]pyrimidine in uses a piperazine-carbonyl linker, adding conformational flexibility compared to the target compound’s direct piperazine-pyrimidine linkage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.